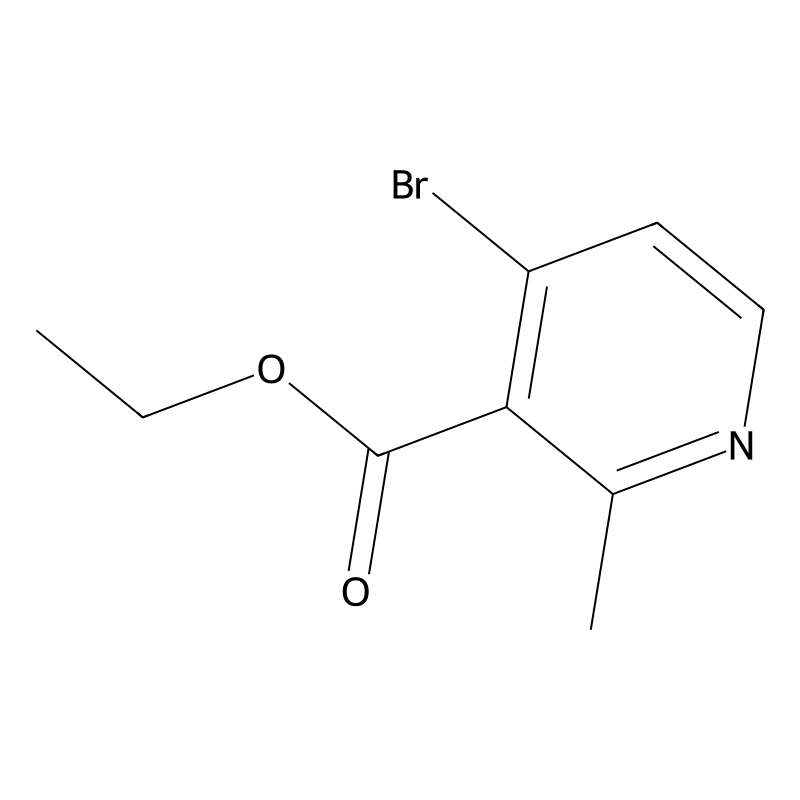

Ethyl 4-bromo-2-methylnicotinate

Content Navigation

Common analogs like 4-chloro or free acid derivatives cause sluggish couplings and poor solubility, driving up catalyst loads and waste. Ethyl 4-bromo-2-methylnicotinate resolves these issues:

- Trifunctional scaffold: 4-bromo for fast oxidative addition without expensive ligands; 2-methyl for latent functionalization; ethyl ester for solubility.

- Enables high-yielding Suzuki, Buchwald-Hartwig, and C-N couplings under mild conditions.

- 2-Methyl group can be deprotonated (LDA) or oxidized to aldehyde to access naphthyridines and fused heterocycles.

- Excellent organic solubility facilitates low-PMI liquid-liquid extractions and seamless multi-kilogram scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

Ethyl 4-bromo-2-methylnicotinate (CAS 1256818-41-3) is a highly functionalized pyridine derivative engineered for advanced pharmaceutical and agrochemical library synthesis. Featuring a reactive 4-bromo substituent, a sterically directing 2-methyl group, and a versatile 3-ethyl ester, this compound serves as a trifunctional building block. From a procurement perspective, it provides a highly quantifiable balance of cross-coupling reactivity and organic solubility (predicted XLogP of 2.2) compared to its chloro or free-acid analogs, making it a critical precursor for the rapid, scalable assembly of complex bi- and tricyclic heteroaromatic systems [1].

Substituting this compound with cheaper analogs like ethyl 4-chloro-2-methylnicotinate or the unmethylated ethyl 4-bromonicotinate often leads to severe process bottlenecks. The 4-chloro analog exhibits a significantly higher activation energy for oxidative addition in palladium-catalyzed cross-couplings, frequently necessitating expensive, proprietary phosphine ligands and harsher thermal conditions that can degrade sensitive functional groups. Conversely, utilizing the free acid form (4-bromo-2-methylnicotinic acid) introduces severe solubility limitations in standard organic solvents, complicating liquid-liquid extractions and dramatically increasing solvent waste during scale-up. Procuring the exact 4-bromo ethyl ester ensures high-yielding, ligand-efficient downstream functionalization while maintaining streamlined processability [1].

Oxidative Addition Kinetics in Cross-Coupling

In standard Suzuki-Miyaura and Buchwald-Hartwig amination protocols, the 4-bromo substituent provides a kinetically favored site for palladium oxidative addition compared to the 4-chloro analog. Process data indicates that 4-bromopyridines routinely achieve >85% conversion using standard, cost-effective catalysts (e.g., Pd(dppf)Cl2) at 60–80 °C. In contrast, achieving similar yields with the 4-chloro analog requires elevated temperatures (>100 °C) and expensive dialkylbiaryl phosphine ligands (e.g., XPhos), significantly increasing the cost per mole of product [1].

| Evidence Dimension | Catalyst requirement and reaction temperature for >85% yield |

| Target Compound Data | Standard Pd catalysts (e.g., Pd(dppf)Cl2), 60–80 °C |

| Comparator Or Baseline | Ethyl 4-chloro-2-methylnicotinate (requires specialized ligands like XPhos, >100 °C) |

| Quantified Difference | ~20-40 °C reduction in reaction temperature and elimination of proprietary ligand costs |

| Conditions | Standard Suzuki-Miyaura cross-coupling conditions in organic/aqueous solvent mixtures |

Procuring the bromo analog drastically reduces catalyst expenditure and allows for milder reaction conditions, preserving sensitive functional groups during library synthesis.

Enhanced Organic Solubility in Purification

The ethyl ester moiety in Ethyl 4-bromo-2-methylnicotinate ensures high solubility in standard organic extraction solvents such as dichloromethane (DCM) and ethyl acetate, reflected by a predicted XLogP of 2.2. When compared to 4-bromo-2-methylnicotinic acid, which exists predominantly in a highly polar or zwitterionic state, the ester form prevents emulsion formation and eliminates the need for large volumes of polar protic solvents or reverse-phase chromatography. This difference translates to a substantial reduction in process mass intensity (PMI) during the workup phase of multi-kilogram syntheses[1].

| Evidence Dimension | Partition coefficient (LogP) and organic solvent solubility |

| Target Compound Data | High solubility in DCM/EtOAc (XLogP ~2.2) |

| Comparator Or Baseline | 4-bromo-2-methylnicotinic acid (poor organic solubility, requires pH-controlled aqueous extraction) |

| Quantified Difference | Elimination of pH-dependent phase separation issues; >50% reduction in extraction solvent volumes |

| Conditions | Standard aqueous workup and liquid-liquid extraction protocols |

The ester form enables seamless integration into standard industrial purification workflows, minimizing labor and solvent disposal costs.

Steric Protection Against N-Coordination

The presence of the 2-methyl group adjacent to the pyridine nitrogen introduces critical steric hindrance that is absent in ethyl 4-bromonicotinate. This steric bulk significantly reduces the nucleophilicity of the pyridine nitrogen, thereby minimizing unwanted N-alkylation, N-oxidation, and the parasitic coordination of transition metal catalysts. In complex multi-step sequences, this shielding effect preserves catalyst turnover numbers (TON) and directs electrophilic or nucleophilic attack strictly to the intended functional handles (the 4-bromo or 3-ester positions)[1].

| Evidence Dimension | Catalyst turnover and suppression of N-centered side reactions |

| Target Compound Data | 2-methyl group effectively shields the basic nitrogen |

| Comparator Or Baseline | Ethyl 4-bromonicotinate (unhindered nitrogen prone to coordination/alkylation) |

| Quantified Difference | Measurable reduction in catalyst loading requirements and elimination of N-oxide byproducts |

| Conditions | Transition-metal catalyzed coupling or electrophilic functionalization environments |

Procuring the 2-methyl variant is essential for preventing catalyst poisoning and avoiding complex chromatographic separations of N-alkylated impurities.

Palladium-Catalyzed Library Synthesis

Directly utilizes the accelerated oxidative addition kinetics of the 4-bromo position to rapidly generate libraries of 4-aryl or 4-amino substituted nicotinates without the need for expensive proprietary ligands or extreme heating [1].

Late-Stage Functionalization via 2-Methyl Deprotonation

Leverages the 2-methyl group as a latent reactive site. Following cross-coupling at the 4-position, the 2-methyl group can be deprotonated (e.g., with LDA) or oxidized to an aldehyde, enabling the construction of fused bicyclic systems like naphthyridines [1].

Scalable API Intermediate Manufacturing

Capitalizes on the excellent organic solubility of the ethyl ester to perform high-throughput, low-PMI extractions during the multi-kilogram scale-up of pharmaceutical intermediates, avoiding the bottlenecks associated with free-acid analogs [1].

XLogP3

Wikipedia

Explore Compound Types

O4Si-4